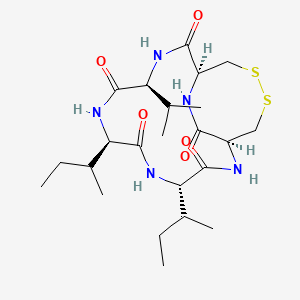
Malformin-B4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malformin-B4 is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is part of the malformin family, which includes several structurally related compounds. This compound is known for its diverse biological activities, including phytotoxic, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malformin-B4 can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically involves the following steps:
Amino Acid Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: The linear peptide is cyclized to form the cyclic pentapeptide structure.
Disulfide Bond Formation: The disulfide bond is formed between the cysteine residues to stabilize the cyclic structure.
Industrial Production Methods
Industrial production of this compound involves fermentation of Aspergillus niger under controlled conditions. The fermentation broth is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Malformin-B4 undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The amino acid residues in this compound can undergo substitution reactions to form derivatives with modified biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives can be used to substitute specific residues in the peptide chain.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified cyclic pentapeptides with altered biological activities.
Aplicaciones Científicas De Investigación
Malformin-B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: this compound is used to study the effects of cyclic peptides on plant growth and development.
Industry: This compound is explored for its potential use in agriculture as a biopesticide.
Mecanismo De Acción
Malformin-B4 exerts its effects through several molecular targets and pathways:
Phytotoxicity: It induces root curvature and malformations in plants by interfering with cell division and elongation.
Antibacterial and Antifungal Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Cellular Signaling: It activates the RSK1 pathway, enhancing cellular fibrinolytic activity and promoting the degradation of fibrin clots.
Comparación Con Compuestos Similares
Similar Compounds
Malformin-A1: Another member of the malformin family with similar phytotoxic and antibacterial properties.
Malformin-C: Known for its antimalarial and antitrypanosomal activities.
Malformin-B1, B2, B3: Structurally related compounds with varying biological activities.
Uniqueness
Malformin-B4 is unique due to its specific amino acid sequence and disulfide bond configuration, which contribute to its distinct biological activities. Its ability to activate the RSK1 pathway and enhance fibrinolytic activity sets it apart from other malformins .
Propiedades
Fórmula molecular |
C23H39N5O5S2 |
|---|---|
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
(1S,4S,7R,10S,13S)-4,7-di(butan-2-yl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |
InChI |
InChI=1S/C23H39N5O5S2/c1-7-12(5)17-22(32)25-14-9-34-35-10-15(24-19(14)29)20(30)26-16(11(3)4)21(31)27-18(13(6)8-2)23(33)28-17/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,32)(H,26,30)(H,27,31)(H,28,33)/t12?,13?,14-,15-,16+,17+,18-/m1/s1 |
Clave InChI |
PIXYPRXKMCTYQV-UPELKQERSA-N |
SMILES isomérico |
CCC(C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)CC)C(C)C)NC2=O |
SMILES canónico |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
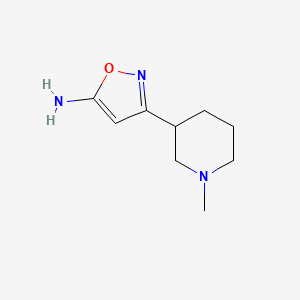
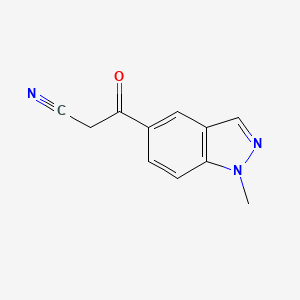
![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)

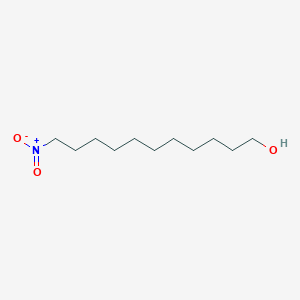


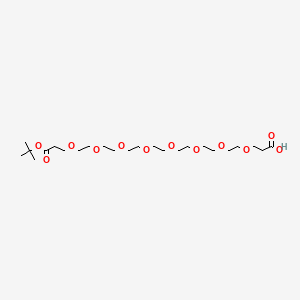
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)

![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)

